

# Astatine-211 for treating hematological malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 211 |           |
| Cat. No.:            | B15607619            | Get Quote |

An In-depth Technical Guide to Astatine-211 in the Treatment of Hematological Malignancies

# **Executive Summary**

Astatine-211 (211At) is an alpha-emitting radionuclide with properties that make it a highly promising candidate for Targeted Alpha Therapy (TAT), particularly for hematological malignancies. Its high linear energy transfer (LET) and short path length allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1] [2] This technical guide provides a comprehensive overview of 211At, covering its production, radiolabeling chemistry, preclinical efficacy, and the current landscape of clinical trials for bloodborne cancers. It is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.

# **Core Properties of Astatine-211**

Astatine-211's therapeutic potential is rooted in its unique decay characteristics. Unlike beta emitters, which have a longer range and lower LET, <sup>211</sup>At releases high-energy alpha particles that cause dense, localized ionization, leading to complex and difficult-to-repair DNA double-strand breaks in target cells.[3][4][5]

The key physical and nuclear properties of Astatine-211 are summarized below.



| Property                     | Value                                                                   | Reference(s) |
|------------------------------|-------------------------------------------------------------------------|--------------|
| Half-life                    | 7.21 hours                                                              | [6][7]       |
| Decay Mode                   | Branched: 41.8% Alpha decay,<br>58.2% Electron Capture (EC)             | [8]          |
| Alpha Particle Energy        | 5.87 MeV (from <sup>211</sup> At), 7.45<br>MeV (from <sup>211</sup> Po) | [4]          |
| Alpha Particle Range         | 55-70 μm in tissue                                                      | [1][9]       |
| Linear Energy Transfer (LET) | ~100-120 keV/µm                                                         | [9][10]      |
| Emitted X-rays for Imaging   | ~77-92 keV (from Polonium daughter)                                     | [11][12]     |

Astatine-211 undergoes a branched decay. A direct alpha emission leads to Bismuth-207. Alternatively, electron capture results in the formation of Polonium-211, which is extremely short-lived and immediately decays via alpha emission to stable Lead-207. This ensures that nearly one alpha particle is emitted per <sup>211</sup>At decay, delivering a potent cytotoxic payload.[4][8]



Click to download full resolution via product page

Caption: Decay pathway of Astatine-211.



## **Production and Purification**

The limited availability of <sup>211</sup>At is a primary constraint on its widespread clinical use.[13] It is produced artificially in cyclotrons via the <sup>209</sup>Bi( $\alpha$ ,2n)<sup>211</sup>At nuclear reaction, which involves bombarding a natural bismuth target with alpha particles.[7][13][14]

Experimental Protocol: Cyclotron Production of 211At

- Target Preparation: A target of natural Bismuth-209 is prepared, often deposited on an aluminum backing.[14]
- Irradiation: The bismuth target is bombarded with an alpha particle beam. Optimal alpha particle energy is a subject of debate, but energies around 28-29 MeV are commonly used to maximize <sup>211</sup>At yield while minimizing the production of the long-lived <sup>210</sup>At isotope, which decays to the highly toxic <sup>210</sup>Po.[13][15]
- Production Yield: Yields are typically reported in MBq/μA-h. At Duke University Medical Center, a yield of 41 ± 7 MBq/μA-h has been reported, with production runs achieving up to 6.6 GBg after a 4-hour irradiation.[15]
- Isolation: Post-irradiation, the <sup>211</sup>At must be separated from the bulk bismuth target. This is commonly achieved through dry distillation, where the target is heated, and the more volatile astatine is collected.[14][16] Automated systems using extraction chromatography are also being developed to streamline this process, reduce radiation exposure to personnel, and improve reproducibility.[6][17]



| Parameter                 | Value / Condition                                | Reference(s) |
|---------------------------|--------------------------------------------------|--------------|
| Nuclear Reaction          | $^{209}$ Bi( $\alpha$ ,2n) $^{211}$ At           | [13][14]     |
| Typical Alpha Beam Energy | 28 - 29 MeV                                      | [13][15]     |
| Target Material           | Natural Bismuth ( <sup>209</sup> Bi)             | [7]          |
| Purification Method       | Dry Distillation or Extraction<br>Chromatography | [6][14]      |
| Reported Production Yield | 41 ± 7 MBq/μA-h                                  | [15]         |
| Max Reported Activity     | 6.6 - 9.3 GBq                                    | [15]         |

# **Radiolabeling of Targeting Vectors**

As a halogen, astatine's chemistry is distinct from the radiometals used in other radiopharmaceuticals. Direct labeling of proteins is generally not feasible.[18] Therefore, conjugation to monoclonal antibodies (mAbs) or other targeting vectors requires the use of bifunctional coupling agents (prosthetic groups).[8][19]





#### Click to download full resolution via product page

**Caption:** General workflow for indirect radiolabeling of antibodies with <sup>211</sup>At.

Experimental Protocol: Indirect Radiolabeling via N-succinimidyl 3-[<sup>211</sup>At]astatobenzoate ([<sup>211</sup>At]SAB) This method utilizes the precursor N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE).[20]

- Astatodestannylation: The stannyl precursor (m-MeATE) is reacted with <sup>211</sup>At in the presence of an oxidizing agent, such as N-chlorosuccinimide (NCS). The <sup>211</sup>At electrophilically displaces the trimethylstannyl group to form the active intermediate, N-succinimidyl 3[<sup>211</sup>At]astatobenzoate ([<sup>211</sup>At]SAB).
- Conjugation: The resulting [211At]SAB is added to a solution containing the monoclonal antibody (e.g., anti-CD38, anti-CD45). The succinimidyl ester group on [211At]SAB reacts with primary amines (e.g., on lysine residues) on the antibody surface to form a stable amide bond.
- Purification: The final radiolabeled antibody is purified from unconjugated <sup>211</sup>At and other reactants, typically using size-exclusion chromatography.
- Quality Control: The final product is assessed for radiochemical purity, specific activity, and immunoreactivity (the ability of the antibody to bind to its target antigen).

Other reagents, such as N-succinimidyl 4-(guanidinomethyl)-3-[<sup>211</sup>At]astatobenzoate ([<sup>211</sup>At]SAGMB), have been developed to improve the intracellular trapping of radioactivity after the antibody-antigen complex is internalized by the cancer cell.[19][21]

## **Preclinical Evidence in Hematological Malignancies**

Numerous preclinical studies have demonstrated the potent, antigen-specific efficacy of <sup>211</sup>Atlabeled antibodies in various models of hematological cancers. These studies establish the proof-of-concept for clinical translation.





Click to download full resolution via product page

**Caption:** Standard workflow for preclinical evaluation of <sup>211</sup>At-labeled antibodies.

Summary of Key Preclinical Findings



| Target Antigen | Malignancy Model                   | Key Findings &<br>Results                                                                                                                                                                                           | Reference(s) |
|----------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CD38           | Multiple Myeloma<br>(Disseminated) | Single doses of 24-45<br>μCi of <sup>211</sup> At-anti-CD38<br>led to sustained<br>remission and >150-<br>day survival in 50-<br>80% of mice.                                                                       | [22][23]     |
| CD45           | Acute Myeloid<br>Leukemia          | <sup>211</sup> At-anti-CD45 RIT in combination with hematopoietic stem cell transplantation (HSCT) prolonged median survival in leukemic mice.                                                                      | [19]         |
| CD138          | Multiple Myeloma<br>(Syngeneic)    | Treatment with <sup>211</sup> At-<br>anti-mCD138<br>demonstrated<br>feasibility and low<br>toxicity, achieving<br>survival rates at 150<br>days similar to those<br>seen with <sup>213</sup> Bi-based<br>therapies. | [24]         |
| CD123          | Acute Leukemia<br>(MOLM-13)        | A single dose of up to 40 μCi of <sup>211</sup> At-anti-CD123 significantly prolonged survival in a dose-dependent manner in mice with CD123+ leukemia.                                                             | [25]         |
| CD20           | B-cell Lymphoma                    | <sup>211</sup> At conjugated to an<br>anti-CD20 antibody<br>eradicated<br>disseminated B-cell                                                                                                                       | [26]         |







lymphoma in a mouse model.

Experimental Protocol: In Vitro Cytotoxicity Assay

- Cell Culture: Cancer cell lines (e.g., LLC, HeLa, AD293) are cultured under standard conditions.[5][27]
- Treatment: Cells are exposed to varying concentrations of free <sup>211</sup>At or <sup>211</sup>At-labeled agents.
- Incubation: Cells are incubated for a set period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo).
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated. For free <sup>211</sup>At, IC<sub>50</sub> values were reported to be between 0.125–0.25 MBq/mL for several cell lines after 72 hours.[5][27] Proliferation assays can also be used to show that <sup>211</sup>At induces cell cycle arrest at specific concentrations.[27]

## **Clinical Translation and Trials**

The promising preclinical data have led to several early-phase clinical trials, primarily investigating <sup>211</sup>At-radioimmunotherapy (RIT) as a conditioning agent prior to hematopoietic cell transplantation (HCT) for high-risk hematological malignancies.[7][18][28]

Summary of Clinical Trials with Astatine-211 As of late 2025, several key trials are ongoing or have been completed.



| Trial<br>Identifier | Condition(s                                                   | Intervention                                                           | Phase | Location                               | Reference(s |
|---------------------|---------------------------------------------------------------|------------------------------------------------------------------------|-------|----------------------------------------|-------------|
| NCT0312803<br>4     | Acute Myeloid Leukemia (AML), Myelodysplas tic Syndrome (MDS) | <sup>211</sup> At-BC8-<br>B10 (anti-<br>CD45) +<br>Fludarabine/T<br>BI | 1/11  | Fred<br>Hutchinson<br>Cancer<br>Center | [24]        |
| NCT0367096<br>6     | Multiple<br>Myeloma                                           | <sup>211</sup> At-DARA-<br>B10 (anti-<br>CD38) +<br>Melphalan          | I     | Fred<br>Hutchinson<br>Cancer<br>Center | [24]        |
| NCT0408318<br>3     | AML, Acute<br>Lymphoblasti<br>c Leukemia<br>(ALL)             | <sup>211</sup> At-J15-B10<br>(anti-CD45) +<br>HCT                      | I     | Fred<br>Hutchinson<br>Cancer<br>Center | [24]        |
| Not specified       | Differentiated<br>Thyroid<br>Cancer                           | [ <sup>211</sup> At]NaAt<br>(Sodium<br>Astatide)                       | I     | Osaka<br>University                    | [18]        |
| Not specified       | Malignant<br>Pheochromoc<br>ytoma                             | <sup>211</sup> At-MABG                                                 | I     | Fukushima<br>Medical<br>University     | [18]        |

The trials at the Fred Hutchinson Cancer Center represent a significant effort to integrate TAT into the curative-intent setting of HCT.[7][28] The goal is to enhance the myeloablative and anti-leukemic effect of the conditioning regimen, potentially allowing for reduced doses of total body irradiation (TBI) and its associated toxicities.[7] Early results from trials involving over 40 patients have been promising, with some patients remaining in remission for several years post-treatment.[7]

# **Cellular Mechanism and Dosimetry**



## Foundational & Exploratory

Check Availability & Pricing

The high-LET alpha particles from <sup>211</sup>At induce complex DNA double-strand breaks, which are difficult for cancer cells to repair. This potent damage triggers cell cycle arrest and apoptosis.[5] A single alpha particle traversal through a cell nucleus is often sufficient to be lethal.



#### Cellular Targeting & Radiation



Click to download full resolution via product page

**Caption:** Cellular mechanism of action for <sup>211</sup>At-targeted alpha therapy.



Dosimetry and Imaging: Accurate dosimetry—calculating the absorbed radiation dose to tumors and normal organs—is critical for optimizing therapy and minimizing toxicity. While challenging for alpha emitters due to their short range, dosimetry for <sup>211</sup>At is feasible. The decay of <sup>211</sup>At produces characteristic X-rays (77-92 keV) from its polonium daughter, which can be imaged using SPECT or specialized planar imaging systems.[11][12] This allows for in vivo quantification of the radiopharmaceutical's biodistribution, enabling the calculation of absorbed doses to different tissues.[11]

# **Challenges and Future Directions**

Despite its immense potential, the clinical development of <sup>211</sup>At-based therapies faces several hurdles:

- Supply Chain: The short 7.2-hour half-life necessitates on-site or nearby cyclotron production and rapid radiolabeling, purification, and administration.[6][7] Expanding the network of cyclotrons capable of producing <sup>211</sup>At is crucial for broader access.[24]
- Radiochemistry: While effective, current labeling methods can be improved. Dehalogenation in vivo can lead to off-target uptake in the stomach and lungs.[24] Developing more stable conjugation chemistries is an active area of research.[8]
- Dosimetry Standards: Standardized and validated methods for alpha-emitter dosimetry are still evolving but are essential for establishing clear dose-response and dose-toxicity relationships in clinical trials.[12]

The future of <sup>211</sup>At in treating hematological malignancies is bright. Ongoing research is focused on optimizing production, developing next-generation targeting vectors (such as smaller antibody fragments or peptides), and expanding clinical trials to different patient populations and disease settings, including the treatment of minimal residual disease (MRD).[22][24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. perceptive.com [perceptive.com]
- 2. New Understanding of Astatine's Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC:
   National Isotope Development Center [isotopes.gov]
- 8. mdpi.com [mdpi.com]
- 9. A microdosimetric model of astatine-211 labeled antibodies for radioimmunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdosimetric model of astatine-211 labeled antibodies for radioimmunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Astatine-211: Production and Availability PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. New Understanding of Astatine's Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | NIDC: National Isotope Development Center [isotopes.gov]
- 18. Astatine-211 based radionuclide therapy: Current clinical trial landscape PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications -PMC [pmc.ncbi.nlm.nih.gov]
- 20. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity PMC [pmc.ncbi.nlm.nih.gov]







- 21. Astatine-211 labeled anti-HER2 5F7 single domain antibody fragment conjugates: radiolabeling and preliminary evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. The α-emitter astatine-211 targeted to CD38 can eradicate multiple myeloma in a disseminated disease model PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Development Of [211At]Astatine-Based Anti-CD123 Radioimmunotherapy For Acute Leukemias and Other CD123+ Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 26. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy [ouci.dntb.gov.ua]
- 27. Dose-Dependent Cytotoxic Profiling of Astatine-211 for Targeted Alpha Therapy | Sciety [sciety.org]
- 28. Astatine-211 targets blood-borne cancers in Seattle clinical trials -- ANS / Nuclear Newswire [ans.org]
- To cite this document: BenchChem. [Astatine-211 for treating hematological malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607619#astatine-211-for-treating-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com